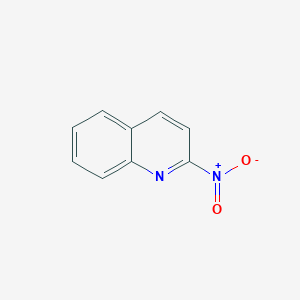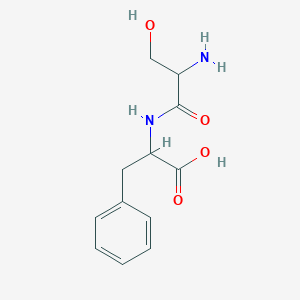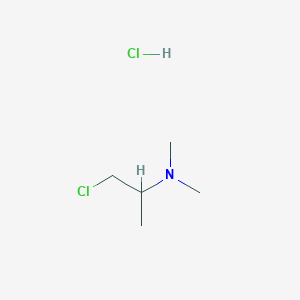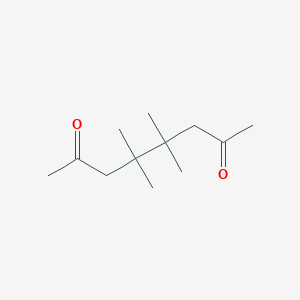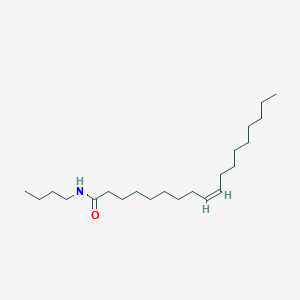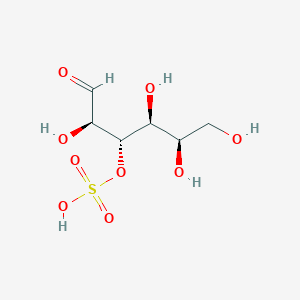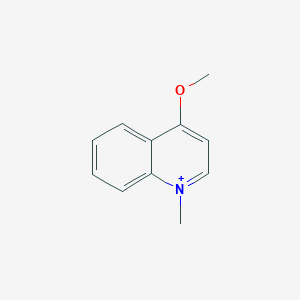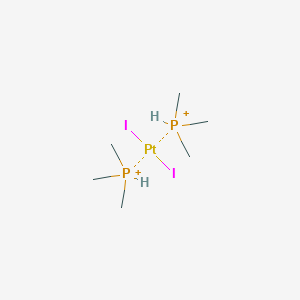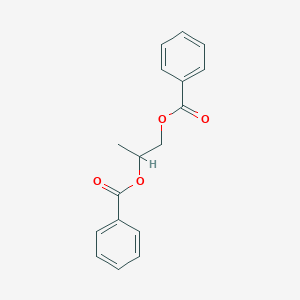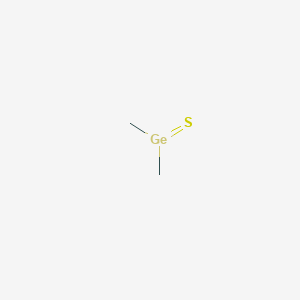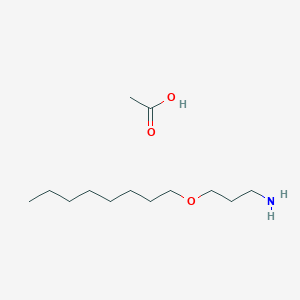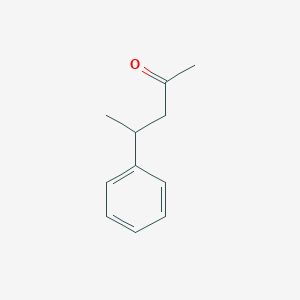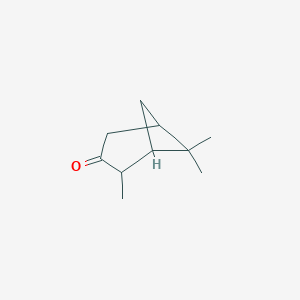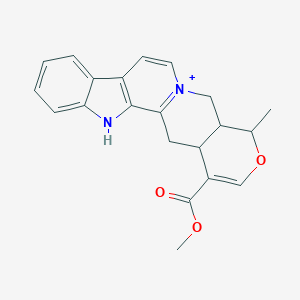
Serpentine
Vue d'ensemble
Description
Serpentine refers to a group of hydrous magnesium-rich silicate minerals. The composition of these common rock-forming minerals approximates Mg3Si2O5(OH)4 . Serpentine generally occurs in three polymorphs: chrysotile, a fibrous variety used as asbestos; antigorite, a variety occurring in either corrugated plates or fibers; and lizardite, a very fine-grained, platy variety . It is usually grayish, white, or green but may be yellow (chrysotile) or green-blue (antigorite); the green color is due to iron replacing magnesium .
Synthesis Analysis
Serpentinization, the process that forms serpentine, is a widely observed hydration process in the earth’s crust . Hydrothermal experiments have been performed at different temperatures, times, and pH values to explore the geochemical processes of serpentinization in forsterite . The results indicated that forsterite converts to serpentine after reacting with SiO2 at 200 °C and a pH of 13 for 20 days in a hydrothermal system .Molecular Structure Analysis
Serpentinites function as nanoporous media with pore sizes predominantly less than 100 nm . The nanoporosity within brucite-rich layers at the serpentine-olivine interface is attributed to delamination along weak van der Waals planes, while pore formation within larger brucite domains likely results from low-temperature alteration processes .Chemical Reactions Analysis
Serpentine minerals play a particularly important role in the Fe chemistry of serpentinization . The transformation of serpentine minerals was a process of the coupling of dissolution and precipitation where the forsterite was replaced from the surface .Physical And Chemical Properties Analysis
Serpentine minerals are silicate compounds, meaning they contain atoms of silicon and oxygen in their molecular structure . They are resistant to heat, fire, and chemicals and do not conduct electricity .Applications De Recherche Scientifique
Construction/Ceramics
- Application : Serpentine is used in the construction industry due to its unique physicochemical properties . It’s used in walls, tiles, shingles, paints, and many other construction materials .
- Method : The process involves using serpentinite as a raw material, which is then processed and incorporated into various construction materials .
- Results : The use of serpentine in construction materials can enhance their properties, such as durability and resistance to environmental conditions .
Agriculture
- Application : Serpentine soils, which are derived from ultramafic rocks, have unique plant species distributions and are generally less productive than other types of soils .
- Method : The use of serpentine in agriculture involves the application of serpentine soils or amendments to existing soils .
- Results : While serpentine soils are generally less productive, they can support unique flora adapted to survive severe hardships of drought, heavy metals, and nutrient stress .
Silica Source
- Application : Serpentine, being rich in magnesium silicate, can serve as a source of silica .
- Method : The process involves the extraction of silica from serpentine through various industrial processes .
- Results : The extracted silica can be used in various applications, including the production of glass, ceramics, and silicon-based products .
Steel Production
- Application : Serpentine can be used in the steel production process .
- Results : The use of serpentine in steel production could potentially enhance the properties of the steel or improve the efficiency of the production process .
Additive/Filler in Polymers
- Application : Serpentine can be used as an additive or filler in polymers .
- Method : The process involves incorporating serpentine into the polymer matrix during the polymer production process .
- Results : The addition of serpentine can enhance the properties of the polymer, such as its strength, durability, and resistance to environmental conditions .
Adsorption of Cations and Organic Contaminants
- Application : Serpentine can be used for the adsorption of cations and organic contaminants .
- Method : The process involves using serpentine as an adsorbent material in water treatment systems or other environmental remediation applications .
- Results : The use of serpentine as an adsorbent can effectively remove cations and organic contaminants from water, thereby improving water quality .
Catalysis
- Application : Serpentine can be used as a catalyst in various chemical reactions due to its unique mineral structure and properties .
- Method : The process involves using serpentine as a catalyst in chemical reactions. The exact method of application would depend on the specific reaction .
- Results : The use of serpentine as a catalyst can enhance the efficiency of the reaction and potentially lead to more environmentally friendly processes .
Production of Composites
- Application : Serpentine can be used in the production of composites due to its unique physicochemical properties .
- Method : The process involves incorporating serpentine into the composite material during the production process .
- Results : The addition of serpentine can enhance the properties of the composite, such as its strength, durability, and resistance to environmental conditions .
CO2 Capture
- Application : Serpentine can be used for CO2 capture due to its high magnesium content .
- Method : The process involves using serpentine as a material in CO2 capture systems .
- Results : The use of serpentine in CO2 capture can effectively remove CO2 from the atmosphere, thereby helping to mitigate climate change .
Traditional Medicine
- Application : In some cultures, serpentine is used in traditional medicine .
- Method : The exact method of application in traditional medicine varies widely and is often not scientifically validated .
- Results : The results or outcomes of using serpentine in traditional medicine are largely anecdotal and not supported by scientific evidence .
Antispasmodic Effects
- Application : Some studies suggest that Rauwolfia serpentina extracts may have antispasmodic effects on smooth muscles, potentially contributing to its traditional use in relieving gastrointestinal and uterine spasms .
- Method : The process involves extracting active compounds from Rauwolfia serpentina and using them in pharmacological applications .
- Results : The use of Rauwolfia serpentina extracts can potentially help in relieving spasms .
Orientations Futures
Serpentinization leads to clean energy generation, metal separation, and carbon sequestration, and could serve as a natural analogue for a sequential economy . The balance of water input and output in the deep-water cycle, in which serpentine minerals play a key role, is responsible for maintaining a habitable world .
Propriétés
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940259 | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serpentine | |
CAS RN |
18786-24-8 | |
| Record name | (+)-Serpentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18786-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serpentine (alkaloid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



